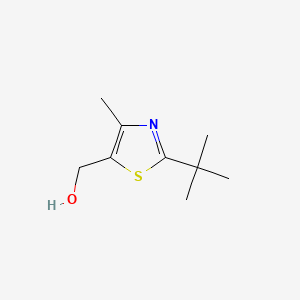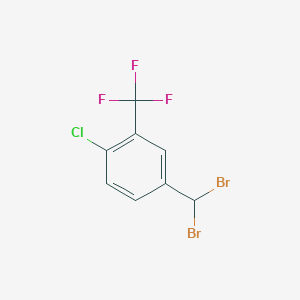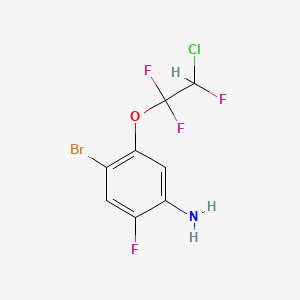
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline, 98% (4-Bromo-5-C2TFEA) is a chemical compound with a wide range of applications in the scientific and medical fields. It is a halogenated aniline derivative that is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. 4-Bromo-5-C2TFEA is a colorless solid that is soluble in most organic solvents and has a melting point of 126°C.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-C2TFEA has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye in biological research. In organic synthesis, 4-Bromo-5-C2TFEA is used in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals. In biological research, it is used as a fluorescent dye to label proteins and other biomolecules.
Wirkmechanismus
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. In organic synthesis, 4-Bromo-5-C2TFEA is used as a nucleophile in a variety of reactions such as the synthesis of heterocyclic compounds and the synthesis of polymers. In coordination chemistry, it is used as a ligand to form coordination complexes with transition metals.
Biochemical and Physiological Effects
4-Bromo-5-C2TFEA is a halogenated aniline derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. However, its biochemical and physiological effects have not been extensively studied and are not well understood. It is known that 4-Bromo-5-C2TFEA is not toxic to humans and animals, but further research is needed to determine its potential effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-5-C2TFEA is a useful reagent in organic synthesis and coordination chemistry. It has several advantages over other reagents in terms of its reactivity, solubility, and stability. 4-Bromo-5-C2TFEA is highly reactive, making it suitable for use in a variety of reactions. It is also highly soluble in most organic solvents and has a high melting point, making it suitable for use in lab experiments. However, 4-Bromo-5-C2TFEA is also a strong oxidizing agent and is prone to decomposition, making it unsuitable for use in certain reactions.
Zukünftige Richtungen
The potential applications of 4-Bromo-5-C2TFEA in the scientific and medical fields are vast and the possibilities for future research are numerous. Some potential future directions for research include the development of new synthetic methods for the synthesis of 4-Bromo-5-C2TFEA and its derivatives, the study of its biochemical and physiological effects, and the development of new uses for 4-Bromo-5-C2TFEA in the medical and scientific fields. Additionally, further research on the potential toxicity of 4-Bromo-5-C2TFEA is needed in order to determine its safety for use in lab experiments and medical applications.
Synthesemethoden
4-Bromo-5-C2TFEA can be synthesized using a two-step procedure involving the reaction of 4-bromoaniline with 2-chloro-1,1,2-trifluoroethyl bromide followed by a reaction with 2-fluoroaniline. In the first step, 4-bromoaniline and 2-chloro-1,1,2-trifluoroethyl bromide are reacted in a solvent such as dichloromethane to form 4-bromo-2-chloro-1,1,2-trifluoroethyl aniline. In the second step, the intermediate aniline is reacted with 2-fluoroaniline in a solvent such as acetonitrile to form 4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline.
Eigenschaften
IUPAC Name |
4-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF4NO/c9-3-1-4(11)5(15)2-6(3)16-8(13,14)7(10)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCXRTNNELWNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(2-chloro-1,1,2-trifluoroethoxy)-2-fluoroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

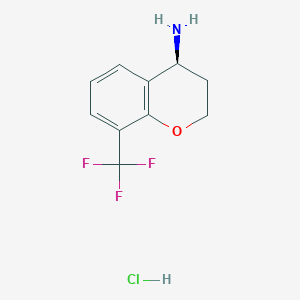
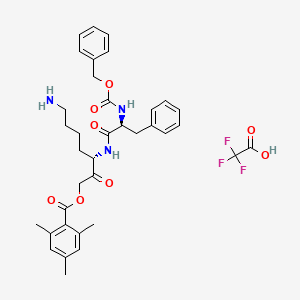
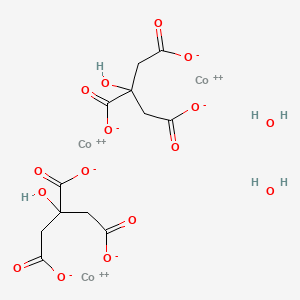
![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)

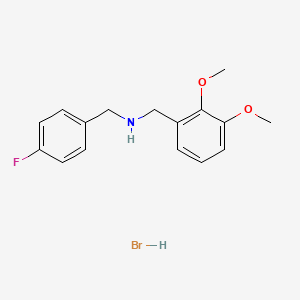
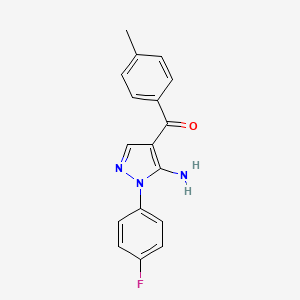
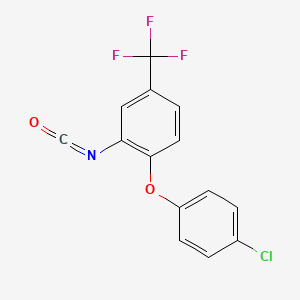
![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[(Pentafluoroethylthio)methyl]pyrrolidine, 98%](/img/structure/B6338788.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)
